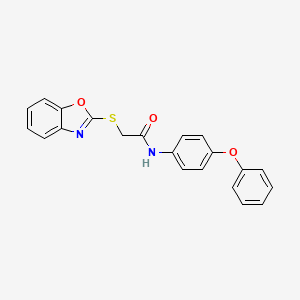
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide
描述
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide (CAS: 444165-34-8) is a sulfur-containing acetamide derivative with a molecular formula of C₂₁H₁₆N₂O₃S and a molecular weight of 376.43 g/mol . Its structure features a benzoxazole ring linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 4-phenoxyphenyl group.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-20(14-27-21-23-18-8-4-5-9-19(18)26-21)22-15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHYQRHTZZPJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound that exhibits a range of biological activities due to its unique structural features. The compound combines a benzoxazole moiety with a phenoxyphenyl group and a sulfanyl functionality, which contributes to its potential reactivity and biological interactions. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 376.43 g/mol. The compound's structure is characterized by:
- Benzoxazole moiety : Known for its aromatic character and potential biological activity.
- Phenoxyphenyl group : Enhances the compound's lipophilicity and binding affinity to biological targets.
- Sulfanyl functionality : Increases reactivity and may contribute to antimicrobial properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
-
Antimicrobial Activity :
- The compound has demonstrated effectiveness against various bacterial strains. Minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 -
Antifungal Properties :
- Similar to its antibacterial effects, the compound also shows antifungal activity against several fungal strains, making it a candidate for further development in antifungal therapies .
- Quorum Sensing Inhibition :
- Cytotoxicity Studies :
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, this compound was found to have comparable or superior activity against resistant strains of bacteria when compared to standard antibiotics. This positions it as a promising candidate for inclusion in combination therapies .
Case Study 2: Quorum Sensing Inhibition
Another research effort focused on the inhibition of biofilm formation by Pseudomonas aeruginosa using this compound. Results indicated a significant reduction in biofilm mass and swarming motility, highlighting its potential utility in treating infections associated with biofilms .
Future Directions
The unique structural features of this compound suggest several avenues for future research:
- Mechanistic Studies : Understanding the specific mechanisms through which this compound exerts its biological effects will be essential for optimizing its use in therapeutic applications.
- In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and efficacy of the compound in living organisms.
- Structural Modifications : Exploring analogs and derivatives could enhance biological activity or reduce toxicity.
相似化合物的比较
Comparison with Structurally Similar Acetamide Derivatives
Compound 24 : 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Structural Differences: Replaces the benzoxazole ring with a triazinoindole system.
- Synthesis: Prepared via coupling of 2-((5-methyl-5H-triazinoindol-3-yl)thio)acetic acid with 4-phenoxyaniline (95% purity) .
- Significance: The triazinoindole moiety may enhance DNA intercalation properties compared to benzoxazole.
Compound 25 : 2-((8-Bromo-5-methyl-5H-triazinoindol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Structural Differences: Introduces a bromine atom at the 8-position of the triazinoindole ring.
- Synthesis: Similar to Compound 24 but uses brominated triazinoindole-acetic acid (95% purity) .
- Significance : Bromination may increase lipophilicity and alter binding affinity to biological targets.
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
- Structural Differences: Substitutes the phenoxyphenyl group with a 4-bromophenyl group and replaces benzoxazole with a triazole ring.
- Synthesis : Reacts 2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetic acid with 4-bromoaniline .
- Significance : The bromophenyl group may enhance halogen bonding interactions in protein targets.
Antimicrobial Activity
- Compounds 47 and 48 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide derivatives exhibit potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) .
- Key Difference : The benzothiazole-sulfonyl group and fluorine substituents enhance antimicrobial efficacy compared to the benzoxazole-sulfanyl group in the target compound.
Anti-inflammatory Activity
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Demonstrates anti-inflammatory activity surpassing diclofenac in murine models . Key Difference: The quinazolinone core and ethylamino side chain improve solubility and target COX-2 selectivity.
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using ChemDraw.
Key Findings and Implications
Halogenation : Bromine substitution (Compound 25, ) enhances halogen bonding, a critical factor in target protein interactions.
Phenoxy vs. Bromophenyl Groups: The phenoxyphenyl group in the target compound may offer π-π stacking advantages, whereas bromophenyl analogs favor hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


